3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide
Description
3-[(1-Benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide is a synthetic organic compound characterized by a tetrazole ring substituted with a benzyl group, a sulfanyl (-S-) linker, and a propanamide moiety bearing a cyclohexyl substituent. The tetrazole ring, a nitrogen-rich heterocycle, is notable for its metabolic stability and bioisosteric properties, often serving as a carboxylic acid replacement in drug design.
Properties
Molecular Formula |
C17H23N5OS |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
3-(1-benzyltetrazol-5-yl)sulfanyl-N-cyclohexylpropanamide |
InChI |
InChI=1S/C17H23N5OS/c23-16(18-15-9-5-2-6-10-15)11-12-24-17-19-20-21-22(17)13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,18,23) |
InChI Key |
FABQPODJANPXBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCSC2=NN=NN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles is the [2+3] cycloaddition of azides with nitriles . The reaction conditions often involve the use of triethyl orthoformate and sodium azide in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of tetrazole derivatives, including 3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide, may involve scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position .
Scientific Research Applications
3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored as a potential drug candidate due to its bioisosteric properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors that typically interact with carboxylic acids. This interaction can modulate various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key functional groups with clinically relevant molecules, particularly Montelukast (a leukotriene receptor antagonist). Below is a comparative analysis:
Key Differences and Implications
Tetrazole vs. Tetrazoles are less acidic than carboxylic acids (as in Montelukast), which may reduce ionization at physiological pH and improve membrane permeability .
Tail Substituent Effects :
- The cyclohexylpropanamide group introduces steric hindrance compared to Montelukast’s linear cyclopropaneacetic acid. This could influence pharmacokinetics (e.g., half-life) by slowing metabolic degradation.
Sulfanyl Linker Role :
- Both compounds use a sulfanyl linker, which in Montelukast is critical for covalent interactions with cysteine residues in leukotriene receptors. A similar mechanism may apply here, but the benzyl-tetrazole’s bulkiness might restrict conformational flexibility .
Biological Activity
3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The tetrazole ring and the sulfanyl group are known to confer various pharmacological properties, making this compound a subject of interest in drug discovery and development.
Chemical Structure and Properties
The chemical structure of 3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide can be represented as follows:
This structure features a benzyl-substituted tetrazole moiety linked to a cyclohexyl propanamide, which is essential for its biological activity.
Biological Activity Overview
Research indicates that compounds with tetrazole and sulfanyl groups often exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Studies have shown that derivatives of tetrazole compounds can possess significant anticancer properties. For instance, 3-(1H-tetrazol-5-yl)-β-carboline derivatives demonstrated IC50 values ranging from 3.3 µM to 9.6 µM against various cancer cell lines such as colorectal adenocarcinoma (HCT116 and HT29) and pancreatic adenocarcinoma (PANC-1) . This suggests that similar tetrazole-containing compounds may exhibit potent anticancer effects.
Table 1: Anticancer Activity of Related Tetrazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(1H-tetrazol-5-yl)-β-carboline | HCT116 | 3.3 |
| 3-(1H-tetrazol-5-yl)-β-carboline | HT29 | 4.6 |
| 3-(1H-tetrazol-5-yl)-β-carboline | PANC-1 | <8 |
These findings indicate that the introduction of the tetrazole moiety can enhance the selectivity and potency of anticancer agents.
The mechanism through which these compounds exert their anticancer effects often involves inducing apoptosis in cancer cells. For example, the studies on β-carboline derivatives revealed that their antiproliferative activity was associated with apoptotic cell death, highlighting a potential pathway for therapeutic intervention .
Antibacterial Activity
In addition to anticancer properties, some tetrazole derivatives have also exhibited antibacterial activity. Research on related compounds has shown effectiveness against various bacterial strains, suggesting that 3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide may also hold potential as an antibacterial agent.
Table 2: Antibacterial Activity of Related Tetrazole Compounds
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 3-(1H-tetrazol-5-yl)-β-carboline | E. coli | Active |
| 3-(1H-tetrazol-5-yl)-β-carboline | S. aureus | Active |
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of tetrazole-containing compounds. For instance, one study synthesized a series of β-carboline derivatives with varying substitutions on the tetrazole ring and evaluated their anticancer activity against multiple cell lines . The results indicated that specific modifications could significantly enhance the biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
